
Apogossypol
Descripción general
Descripción
Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed. Gossypol has been studied for its various biological activities, including antitumor and antiviral properties. This compound was developed to reduce the toxicity associated with gossypol while retaining its biological activity. It is particularly known for its ability to inhibit the Bcl-2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death).
Aplicaciones Científicas De Investigación
Chemistry: Apogossypol serves as a valuable intermediate for the synthesis of other biologically active compounds.
Biology: It is used in studies related to apoptosis and cell death, particularly in cancer research.
Industry: While its industrial applications are less documented, this compound’s derivatives could potentially be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
- Role : By binding to Bcl-2 family members, Apogossypol disrupts their interactions with pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death). This effect is particularly relevant in cancer cells, where evasion of apoptosis contributes to tumor growth and resistance to therapy .
- Resulting Changes : Disruption of these protein-protein interactions leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately triggering apoptosis .
- Downstream Effects : Activation of caspases (e.g., caspase-3) cleaves cellular substrates, resulting in cell death .
- Impact on Bioavailability : this compound’s pharmacokinetic properties influence its bioavailability, which affects its therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
Apogossypol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Bcl-2 family of proteins, including Bcl-2 and Bcl-X(L). These proteins are involved in the regulation of apoptosis, and their overexpression is often associated with cancer and resistance to chemotherapy. This compound binds to the hydrophobic groove of these proteins, inhibiting their anti-apoptotic function and promoting cell death. Additionally, this compound has been shown to interact with other proteins involved in the apoptotic pathway, further enhancing its pro-apoptotic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by inhibiting the Bcl-2 family of proteins. This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can inhibit cell growth and induce cell death. Furthermore, this compound has been shown to influence gene expression and cellular metabolism, contributing to its overall anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the hydrophobic groove of Bcl-2 family proteins, preventing them from interacting with pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak). This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals, leading to the activation of the apoptotic pathway. Additionally, this compound has been shown to inhibit other enzymes involved in cell survival and proliferation, further enhancing its pro-apoptotic effects. Changes in gene expression induced by this compound also contribute to its ability to promote apoptosis and inhibit cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound concentrations remain stable in extracted plasma for up to 24 hours when stored at 25 degrees Celsius . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated sustained pro-apoptotic effects of this compound over several days, while in vivo studies have shown that repeated dosing of this compound can lead to significant reductions in tumor size and improved survival rates in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is well-tolerated at doses higher than those of its parent compound, gossypol. In transgenic mice overexpressing Bcl-2, this compound displayed superior efficacy and reduced toxicity compared to gossypol. Higher doses of this compound resulted in greater reductions in tumor size and improved survival rates. At very high doses, this compound can cause adverse effects such as hepatotoxicity and gastrointestinal toxicity. These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to apoptosis and cell survival. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of anti-apoptotic proteins, thereby promoting apoptosis. Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic processes. These effects on metabolic pathways contribute to the overall pro-apoptotic and anti-cancer properties of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its transport to different cellular compartments. Studies have shown that this compound can accumulate in the mitochondria, where it exerts its pro-apoptotic effects by inhibiting Bcl-2 family proteins. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that can sequester the compound .
Subcellular Localization
This compound is localized to various subcellular compartments, where it exerts its activity and function. One of the primary sites of this compound localization is the mitochondria, where it interacts with Bcl-2 family proteins to promote apoptosis. This compound can also be found in the cytoplasm and nucleus, where it can influence gene expression and cell signaling pathways. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns are crucial for the pro-apoptotic and anti-cancer effects of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of apogossypol typically involves the structural modification of gossypol. One common method includes the regioselective deacetylation of hexaacetyl this compound followed by the reductive removal of hydroxyl groups . This process involves multiple steps, including protection and deprotection strategies, to achieve the desired compound with high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The key steps would involve the use of large-scale reactors and purification systems to ensure the consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Apogossypol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The reductive removal of hydroxyl groups is a crucial step in its synthesis.
Substitution: Functional groups on this compound can be substituted to create new derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used for the reductive removal of hydroxyl groups.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, the removal of hydroxyl groups can lead to derivatives with improved solubility and reduced toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Gossypol: The parent compound from which apogossypol is derived. Gossypol is known for its antitumor and antiviral properties but has higher toxicity compared to this compound.
Gossypolone: Another derivative of gossypol with distinct biological activities.
Gossypol Schiff Bases: These derivatives are formed by the reaction of gossypol with amines and have been studied for their potential therapeutic applications.
Uniqueness of this compound
This compound is unique in that it retains the beneficial biological activities of gossypol while significantly reducing its toxicity. This makes it a more suitable candidate for therapeutic applications, particularly in cancer treatment. Studies have shown that this compound has superior efficacy and less toxicity compared to gossypol, making it a promising compound for further development .
Propiedades
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKWGWHZVXBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197162 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-56-9 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2'-Formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B1220819.png)
![2-[(2-Phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid](/img/structure/B1220823.png)

![5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B1220825.png)

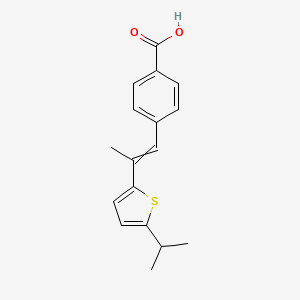
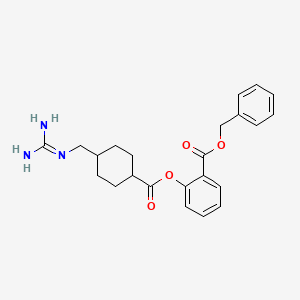
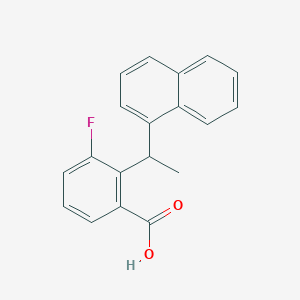
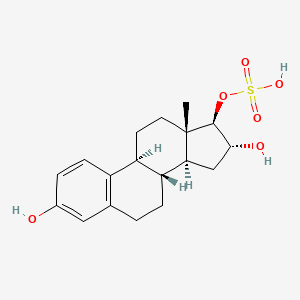
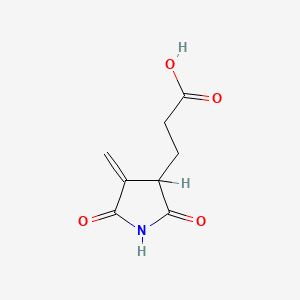
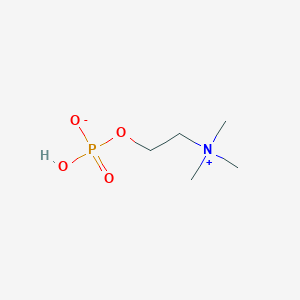
![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)
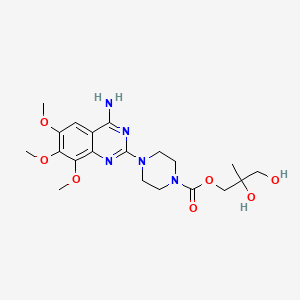
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
